N-cyclobutylquinolin-8-amine
Overview
Description
N-cyclobutylquinolin-8-amine is a chemical compound with the molecular formula C13H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
This compound is a quinolin-8-amine derivative, and quinolin-8-amines are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases . .
Mode of Action
Quinolin-8-amines, in general, are known to interact with their targets through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This involves the use of mono-propargylated aromatic ortho-diamines . .
Biochemical Pathways
It is known that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype
Result of Action
For instance, some quinoline derivatives have been found to promote cell proliferation, migration, and invasion in certain types of cancer
Biochemical Analysis
Biochemical Properties
N-cyclobutylquinolin-8-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, it has been reported to induce apoptosis, thereby reducing cell viability. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of quinolin-8-amine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with various functional groups.
Scientific Research Applications
N-cyclobutylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Coordination Chemistry: It acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Material Science: This compound is explored for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: A closely related compound with similar chemical properties but lacking the cyclobutyl group.
N-cyclopropylquinolin-8-amine: Another derivative with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylquinolin-8-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
IUPAC Name |
N-cyclobutylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYWDSZLUKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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